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Compound of Interest

Compound Name:

1-(Cbz-

amino)cyclopentanecarboxylic

acid

Cat. No.: B093437 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-Cbz-1-aminocyclopentanecarboxylic acid, also known as N-benzyloxycarbonyl-1-

aminocyclopentanecarboxylic acid, is a protected amino acid derivative of significant interest in

medicinal chemistry and drug development. Its rigid cyclopentyl scaffold offers a unique

conformational constraint, making it a valuable building block for the synthesis of

peptidomimetics and other complex molecular architectures. The carbobenzyloxy (Cbz)

protecting group provides stability during multi-step syntheses and can be selectively removed

under specific conditions. This technical guide provides a detailed overview of the known

physical properties, synthetic methodologies, and spectral characterization of this compound.

Core Physical Properties
The physical characteristics of N-Cbz-1-aminocyclopentanecarboxylic acid are crucial for its

handling, formulation, and application in synthetic chemistry. The available data, including

experimentally determined and predicted values, are summarized below.
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Property Value Source(s)

Molecular Formula C₁₄H₁₇NO₄

Molecular Weight 263.29 g/mol

Melting Point 95-98 °C

Boiling Point 468.2 ± 34.0 °C (Predicted)

Density 1.26 ± 0.1 g/cm³ (Predicted)

pKa 4.12 ± 0.20 (Predicted)

Appearance White to off-white solid

Solubility

Water
Data not available. Predicted

to be sparingly soluble.

Ethanol Data not available.

DMSO Data not available.

Supercritical CO₂
Soluble (qualitative for similar

N-Cbz amino acids)

Note: Experimental data for solubility in common organic solvents and an experimentally

determined pKa value are not readily available in the reviewed literature. The predicted pKa

suggests that the carboxylic acid moiety is weakly acidic. The solubility of the parent

compound, 1-aminocyclopentanecarboxylic acid, is high in polar solvents, but the introduction

of the hydrophobic Cbz group is expected to significantly decrease aqueous solubility.

Experimental Protocols
Synthesis of N-Cbz-1-aminocyclopentanecarboxylic
Acid
A general and reliable method for the N-protection of amino acids involves the reaction of the

free amino acid with benzyl chloroformate under basic conditions. The following protocol is

adapted from established procedures for the synthesis of N-Cbz protected amino acids.
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Materials:

1-Aminocyclopentanecarboxylic acid

Benzyl chloroformate (Cbz-Cl)

Sodium carbonate (Na₂CO₃)

Dioxane

Water

Ethyl acetate (EtOAc)

1 M Hydrochloric acid (HCl)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Dissolution: In a round-bottom flask, dissolve 1-aminocyclopentanecarboxylic acid in a 1:1

mixture of dioxane and water.

Basification: Cool the solution in an ice bath and add sodium carbonate in portions with

stirring until the pH of the solution is approximately 9-10.

Protection Reaction: While maintaining the temperature at 0-5 °C, slowly add benzyl

chloroformate dropwise to the stirred solution.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir

overnight. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Work-up:

Once the reaction is complete, transfer the mixture to a separatory funnel.
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Wash the aqueous layer with ethyl acetate to remove any unreacted benzyl chloroformate

and other non-polar impurities.

Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. The product,

N-Cbz-1-aminocyclopentanecarboxylic acid, should precipitate out of the solution.

Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

Combine the organic extracts.

Purification:

Wash the combined organic layers with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent.

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Recrystallization (Optional): The crude product can be further purified by recrystallization

from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a pure white solid.
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Reactants

Reaction Work-up Purification
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Caption: Synthetic workflow for N-Cbz-1-aminocyclopentanecarboxylic acid.

Spectral Data and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.

Based on available data and the structure of N-Cbz-1-aminocyclopentanecarboxylic acid, the

following proton signals are expected:

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five

protons of the phenyl group of the Cbz moiety.

Benzyl Protons (CH₂): A singlet at approximately δ 5.1 ppm corresponding to the two

benzylic protons of the Cbz group.
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Amide Proton (NH): A broad singlet which can appear over a wide range, typically between δ

5.0-8.0 ppm, and may exchange with D₂O.

Cyclopentyl Protons (C₅H₈): A series of multiplets in the aliphatic region (δ 1.5-2.5 ppm)

corresponding to the eight protons of the cyclopentyl ring. Due to the rigidity of the ring and

the presence of the chiral center, these protons are diastereotopic and will likely show

complex splitting patterns.

Carboxylic Acid Proton (COOH): A very broad singlet, often not observed, which can appear

far downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The

expected chemical shifts are as follows:

Carbonyl Carbon (C=O, Carboxylic Acid): δ ~175-180 ppm.

Carbonyl Carbon (C=O, Carbamate): δ ~156 ppm.

Aromatic Carbons (C₆H₅): Signals in the range of δ 127-137 ppm. The ipso-carbon (attached

to the benzylic CH₂) will be at the downfield end of this range.

Benzylic Carbon (CH₂): δ ~67 ppm.

Quaternary Carbon (C-1 of cyclopentyl): δ ~60-65 ppm.

Cyclopentyl Carbons (CH₂): Signals in the range of δ 20-40 ppm.

FT-IR Spectroscopy
The FT-IR spectrum is useful for identifying the key functional groups present in the molecule.

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

N-H Stretch (Amide): A moderate band around 3300 cm⁻¹.

C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

C=O Stretch (Carbamate): A strong, sharp band around 1680-1700 cm⁻¹.

C=C Stretch (Aromatic): Medium bands around 1600 and 1450-1500 cm⁻¹.

C-O Stretch (Carbamate and Carboxylic Acid): Strong bands in the 1200-1300 cm⁻¹ region.

Biological Activity and Signaling Pathways
There is currently no direct experimental evidence in the public domain detailing the specific

biological activity or signaling pathway involvement of N-Cbz-1-aminocyclopentanecarboxylic

acid. However, the parent compound, 1-aminocyclopentanecarboxylic acid (cycloleucine), has

been studied for its biological effects.

1-Aminocyclopentanecarboxylic Acid (Parent Compound):

NMDA Receptor Modulation: 1-Aminocyclopentanecarboxylic acid is known to act as a

ligand at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.

Depending on the specific context, it can exhibit both agonist and antagonist properties.

Amino Acid Transport Inhibition: It can inhibit the transport of other amino acids across cell

membranes.

The introduction of the N-Cbz group in N-Cbz-1-aminocyclopentanecarboxylic acid significantly

alters its chemical properties, particularly its lipophilicity and ability to interact with biological

targets. It is plausible that the Cbz-protected form may not interact with the same targets as the

free amino acid or could act as a prodrug that releases the active parent compound under

certain biological conditions. However, without experimental data, any discussion of its

biological role remains speculative.
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Caption: Potential biological context of the target compound.

Conclusion
N-Cbz-1-aminocyclopentanecarboxylic acid is a valuable synthetic intermediate with well-

defined physical properties in its solid state. While its solution-based properties such as

solubility in common solvents and its pKa have not been experimentally determined,

predictions based on its structure and data from related compounds provide useful estimates

for researchers. The synthetic protocol for its preparation is robust and high-yielding.

Spectroscopic data are consistent with its chemical structure. The biological activity of this

specific Cbz-protected amino acid remains an area for future investigation, though the known

pharmacology of its parent compound suggests potential applications in neuroscience and as a

tool for studying amino acid transport. This guide provides a foundational understanding for

professionals working with this versatile molecule.

To cite this document: BenchChem. [N-Cbz-1-aminocyclopentanecarboxylic Acid: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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